molecular formula C8H7N3 B1281668 2,6-Naphthyridin-1-amine CAS No. 80935-81-5

2,6-Naphthyridin-1-amine

Cat. No. B1281668
CAS RN: 80935-81-5
M. Wt: 145.16 g/mol
InChI Key: KPMHXBFDZAJXLK-UHFFFAOYSA-N
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Description

“2,6-Naphthyridin-1-amine” is a class of heterocyclic compounds containing a fused system of two pyridine rings . It is one of the six structural isomers of pyridopyridine . This compound can be found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of 2,6-Naphthyridin-1-amine and its derivatives has been a subject of research in recent years . Various methods have been developed for obtaining 2,6-Naphthyridin-1-amine analogues . These methods often involve starting from a preformed pyridine or pyridone ring .


Molecular Structure Analysis

The molecular structure of 2,6-Naphthyridin-1-amine consists of a fused system of two pyridine rings . The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2 (1 H )-ones has been analyzed in previous studies .


Chemical Reactions Analysis

The chemical reactivity of 2,6-Naphthyridin-1-amine has been explored in various studies . The broad spectrum of biological activity of 2,6-Naphthyridin-1-amine is the main reason for the development of new compounds containing this scaffold .

Scientific Research Applications

2,6-Naphthyridin-1-amine: A Comprehensive Analysis of Scientific Research Applications:

Buchwald–Hartwig Reaction

In synthetic chemistry, 2,6-Naphthyridin-1-amine is utilized in the Buchwald–Hartwig reaction to form C–N linkages, which is crucial for creating complex organic molecules.

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing when handling 2,6-Naphthyridin-1-amine . It is also recommended to avoid ingestion and inhalation, and dust formation . Hazard statements include Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The wide range of biological activity of 2,6-Naphthyridin-1-amine makes it a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring the properties of 2,6-Naphthyridin-1-amine, from chemical structures and general mechanisms of action to more specialized molecular targets . The development of new compounds containing the 2,6-Naphthyridin-1-amine scaffold is also a promising direction .

properties

IUPAC Name

2,6-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHXBFDZAJXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512281
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Naphthyridin-1-amine

CAS RN

80935-81-5
Record name 2,6-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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